molecular formula C9H11NO2 B157021 Methyl 2-amino-3-methylbenzoate CAS No. 22223-49-0

Methyl 2-amino-3-methylbenzoate

Cat. No. B157021
CAS RN: 22223-49-0
M. Wt: 165.19 g/mol
InChI Key: VSFYTPXXMLJNAU-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-methylbenzoate is a chemical compound that is structurally related to various other compounds studied for their potential applications in pharmaceuticals and materials science. While the specific compound of interest is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their biological activity and physical properties.

Synthesis Analysis

The synthesis of compounds related to Methyl 2-amino-3-methylbenzoate often involves multi-step reactions including nitration, esterification, and reduction processes. For instance, Methyl 2-amino-5-fluorobenzoate was synthesized using 3-fluorobenzoic acid as a starting material, undergoing nitrification, esterification, and hydronation to achieve a high yield of the target product . Similarly, Methyl 4-butyrylamino-3-methyl-5-aminobenzoate was synthesized through nitration and reduction, with optimization of reaction conditions to improve yield .

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-amino-3-methylbenzoate has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the structure of a cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid was determined, revealing a monoclinic crystallographic system with specific space group and cell dimensions . The molecular geometry and vibrational frequencies of related compounds have also been calculated using density functional theory (DFT), providing insights into their ground state conformations .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. The antiproliferative agent 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole targets tubulin at the colchicine binding site, leading to apoptotic cell death . The synthesis of Methyl 4-isonicotinamidobenzoate monohydrate involved the reaction of methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride, resulting in a compound with a relatively planar structure and specific hydrogen bonding interactions in the crystal .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Methyl 2-amino-3-methylbenzoate have been characterized using various spectroscopic and computational methods. Vibrational studies, molecular properties, and first-order molecular hyperpolarizability of Methyl 2-amino 5-bromobenzoate were investigated using DFT, revealing information about molecular dynamics, electronic properties, and non-linear optical (NLO) activity . The experimental and theoretical NMR chemical shifts have been calculated to confirm the structure of synthesized compounds .

Scientific Research Applications

Crystal Structure Analysis

Methyl 2-amino-3-methylbenzoate and its derivatives have been extensively studied for their crystal structures. The structure of 2-amino-3-methylbenzoic acid, a closely related compound, has been determined using three-dimensional least-squares techniques, revealing its monoclinic crystal system and significant planarity except for hydrogen atoms in the methyl group (Brown & Marsh, 1963).

Synthesis and Characterization

The compound has been used in the synthesis of various chemicals. For instance, it was utilized in the synthesis of Chloranthraniliprole, a chemical compound, through a series of reactions including hydrogenation, preparation of derivatives, and synthesis of intermediate compounds (Zheng Jian-hong, 2012). Another study focused on the solubility and solvent effects of 2-amino-3-methylbenzoic acid, which is crucial for its purification (Zhu et al., 2019).

Medicinal Chemistry

In medicinal chemistry, derivatives of Methyl 2-amino-3-methylbenzoate have been explored. For example, the compound was used as a key intermediate in the synthesis of anti-cancer drugs inhibiting thymidylate synthase (Cao Sheng-li, 2004). Additionally, its derivatives have been studied in the context of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, highlighting its potential in cancer treatment (Bradshaw et al., 2002).

Corrosion Inhibition

The compound's derivatives have been used in studies related to corrosion inhibition. For instance, 2-amino-4-methylbenzothiazole, a derivative, was used to enhance corrosion protection of mild steel in hydrochloric acid, demonstrating its effectiveness in industrial applications (Shainy et al., 2017).

Safety And Hazards

Methyl 2-amino-3-methylbenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . The compound is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

methyl 2-amino-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFYTPXXMLJNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176764
Record name Methyl 3-methylanthranilate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-methylbenzoate

CAS RN

22223-49-0
Record name Benzoic acid, 2-amino-3-methyl-, methyl ester
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Record name Methyl 3-methylanthranilate
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Record name Methyl 3-methylanthranilate
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Record name Methyl 3-methylanthranilate
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Synthesis routes and methods I

Procedure details

To a solution of 2-amino-3-methylbenzoic acid (10.1 g, 66.9 mmol) in N,N-dimethylformamide (200 mL) was added cesium carbonate (33.2 g, 102 mmol, 1.5 eq). The mixture was stirred for 30 min. A solution of methyl iodide (4.17 mL, 67.0 mmol, 1.0 eq) in N,N-dimethylformamide (50 mL) was added dropwise and the reaction mixture was maintained for 18 h at rt. The reaction mixture was partitioned between water (1 L) and ether (200 mL) and the water layer was extracted with an additional volume of ether (100 mL). The combined extracts were washed with brine (500 mL), dried over anhydrous potassium carbonate, and concentrated to provide 10.2 g (92%) of methyl 2-amino-3-methylbenzoate. 1H NMR (400 MHz, CDCl3) δ 7.77 (d, 1H), 7.19 (d, 1H), 6.59 (t, 1H), 5.82 (bs, 2H), 3.86 (s, 3H), 2.17 (s, 3H).
Quantity
10.1 g
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reactant
Reaction Step One
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33.2 g
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200 mL
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solvent
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4.17 mL
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reactant
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Quantity
50 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

A solution of 60.8 g of 2-amino-3-methylbenzoic acid in 900 ml of dry methanol was saturated with anhydrous hydrogen chloride at 0°-10° C., then allowed to stand at room temperature overnight. Then it was refluxed for one hour, cooled to 5° C., resaturated with anhydrous hydrogen chloride, held overnight at room temperature and stripped of solvent. The residue was made neutral with saturated aqueous sodium bicarbonate solution, and extracted with methylene chloride. The extract phase was washed with saturated aqueous sodium bicarbonate solution, dried (MgSO4), filtered and stripped of solvent. The residue was distilled in a kugelrohr apparatus to give methyl 2-amino-3-methylbenzoate (49A), b.p.: 100°-105° C. (1Torr.).
Quantity
60.8 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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900 mL
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Synthesis routes and methods III

Procedure details

Methyl 3-methyl-2-nitrobenzoate (98.5 g, 505 mmol), 5% Pd/C (Degussa CE 105 XRC/W, 1.0 g), and acetonitrile (300 mL) were combined in a 600-mL pressure vessel. The mixture was heated to 70° C. and hydrogenated at 65 psi (450 kPa) for 8 h. More 5% Pd/C (1.0 g) was added and hydrogenation was continued at 100 psi (690 kPa) for 8.5 h. Then the reaction mixture was cooled, purged with nitrogen, and filtered through Celite® diatomaceous filter aid, rinsing with acetonitrile (3×25 mL). The combined filtrates were partly evaporated to a weight of ˜160 g, and then diluted with acetonitrile to a total weight of 200g. Quantitative HPLC of this solution showed 40.3 wt % of the title compound (80.6 g, 97.5% yield).
Quantity
98.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
97.5%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-3-methylbenzoate
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Methyl 2-amino-3-methylbenzoate
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Methyl 2-amino-3-methylbenzoate
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Methyl 2-amino-3-methylbenzoate
Reactant of Route 5
Methyl 2-amino-3-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-3-methylbenzoate

Citations

For This Compound
30
Citations
M Khera, N Goel - Polycyclic Aromatic Compounds, 2023 - Taylor & Francis
… (II) and Zn(II) with pyridine carboxamide derivates (methyl 2-amino-3- methylbenzoate isonicotinic acid amide (L 1 ) and methyl 2-amino-3-methylbenzoate picolinic acid amide (L 2 )) as …
Number of citations: 0 www.tandfonline.com
D Kwiatek, M Kubicki, P Barczyński, S Lis… - Journal of Molecular …, 2017 - Elsevier
… In this article we present structural and spectroscopic studies on four novel amides of methyl 2-amino-3-methylbenzoate, methyl 3-amino-2-methylbenzoate, methyl 3-amino-4-…
Number of citations: 6 www.sciencedirect.com
IT Kirby, A Person, M Cohen - RSC Medicinal Chemistry, 2021 - pubs.rsc.org
PARPs (PARP1-16 in humans) are a large family of ADP-ribosyltransferases (ARTs) that have diverse roles in cellular physiology and pathophysiology. Most PARP family members …
Number of citations: 4 pubs.rsc.org
M Giardinetti, J Marrot, X Moreau… - The Journal of …, 2016 - ACS Publications
… A NaNO 2 (2.14 g, 31 mmol, 1 equiv) solution in water (3.9 mL) was slowly added to a solution of methyl 2-amino-3-methylbenzoate (5.1 g, 31 mmol, 1 equiv) in aqueous HBF 4 (50% w/…
Number of citations: 16 pubs.acs.org
X Wang, J Chai, X Kong, F Jin, M Chen, C Yang… - Bioorganic & Medicinal …, 2021 - Elsevier
… Using methyl 2-amino-3-methylbenzoate as a raw material, a crucial intermediate 12 was successfully prepared by the four steps that were respectively named as hydrolysis, cyclization…
Number of citations: 15 www.sciencedirect.com
D Kwiatek, M Kubicki, J Belter, R Jastrząb… - Polyhedron, 2017 - Elsevier
… In this paper the synthesis of five complexes of new pyridine carboxamides L1 (methyl 2-amino-3-methylbenzoate isonicotinic acid amide) and L2 (methyl 2-amino-3-methylbenzoate …
Number of citations: 12 www.sciencedirect.com
P Maloney, M Hedrick, S Peddibhotla… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
… Meanwhile, a mixture of methyl 2-amino-3-methylbenzoate (1.0 g, 5.49 mmol) in 10 mL methanol was treated with 2 mL concentrated HCl and was cooled in an ice/water bath. To this a …
Number of citations: 8 www.ncbi.nlm.nih.gov
M Hansen, SE Jacobsen, S Plunkett… - Bioorganic & medicinal …, 2015 - Elsevier
… The indazole aldehyde was accessed by diazotation followed by ring closure of methyl 2-amino-3-methylbenzoate. A two-step reduction–oxidation sequence furnished aldehyde 5. …
Number of citations: 22 www.sciencedirect.com
NM Waldron, M Raza - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
… Methyl 2-amino-3-methylbenzoate Ib (22.3 g, 0.135 mol) was heated under reflux for 24 h with methyl iodide (1 5 cm3) and methanol (50 cm3). A crust of the hydriodide salt of the …
Number of citations: 10 pubs.rsc.org
Y Kon, S Tsurumi, S Yamada, T Yokoi, T Fujitani - RSC advances, 2022 - pubs.rsc.org
… On the contrary, the reaction of the methyl 2-amino-3-methylbenzoate with 1 showed the low yield of 15 in 29% yield. This was because the reaction site of the aniline was sterically …
Number of citations: 1 pubs.rsc.org

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